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Compound of Interest

5-Bromo-2-methyl-1,3-
Compound Name:
benzoxazole

Cat. No.: B1278246

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Bromo-2-methyl-1,3-benzoxazole, a key heterocyclic compound with applications in
medicinal chemistry and materials science. This document outlines the characteristic spectral
data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental
protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Bromo-
2-methyl-1,3-benzoxazole. The following tables summarize the expected chemical shifts for
1H and 3C NMR.

Table 1: Predicted 'H NMR Spectroscopic Data for 5-Bromo-2-methyl-1,3-benzoxazole

Chemical Shift (6) ppm Multiplicity Assignment
~2.6 Singlet -CHs
~7.4-7.8 Multiplet Aromatic Protons
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Table 2: Predicted 3C NMR Spectroscopic Data for 5-Bromo-2-methyl-1,3-benzoxazole

Chemical Shift (8) ppm Assighment
~15 -CHs
~110 - 150 Aromatic and Heterocyclic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 5-Bromo-2-methyl-1,3-benzoxazole

mlz Interpretation

[M]* Molecular ion peak (presence of Br

211/213 .
isotopes)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the
absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 5-Bromo-2-methyl-1,3-benzoxazole

Wavenumber (cm~?) Assighment
~1600-1450 C=C Aromatic stretching
~1650-1550 C=N Stretching
~1250-1000 C-0O Stretching
~800-600 C-Br Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Visible Spectroscopic Data for 5-Bromo-2-methyl-1,3-benzoxazole

A_max (nm) Solvent

~280-320 Ethanol

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for 1H and 3C NMR Analysis:

e Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-methyl-1,3-benzoxazole in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-
ds).

 Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
e 'H NMR Parameters:

o Number of scans: 16-32

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:

o Number of scans: 1024-4096

o Relaxation delay: 2.0 s
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o Pulse width: 30°

o Spectral width: -10 to 220 ppm

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak.

Mass Spectrometry

Protocol for Mass Spectrometry Analysis:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
or electron ionization (EI) source.

e Analysis Parameters:

[e]

lonization mode: Positive ion mode

o

Mass range: m/z 50-500

[¢]

Capillary voltage: 3-4 kV (for ESI)

[¢]

Fragmentor voltage: 70-120 V (for ESI)

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy Analysis:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a
suitable solvent that does not have interfering absorptions in the region of interest and a
liquid cell.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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o Data Acquisition:
o Scan range: 4000-400 cm™?
o Resolution: 4 cm™t
o Number of scans: 16-32

» Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet
or the solvent.

UV-Visible Spectroscopy

Protocol for UV-Visible Spectroscopy Analysis:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g.,
ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted
to yield an absorbance value between 0.1 and 1.0.

 Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Wavelength range: 200-800 nm

o Scan speed: Medium

o Data Processing: Use the solvent as a blank to correct the baseline. The wavelength of
maximum absorbance (A_max) is determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Bromo-2-methyl-1,3-benzoxazole.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methyl-1,3-
benzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278246#spectroscopic-properties-of-5-bromo-2-
methyl-1-3-benzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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